IRX4310
Descripción
IRX4310 (also known as AGN194310 or VTP194310) is a synthetic pan-retinoic acid receptor (RAR) antagonist that inhibits all three RAR subtypes (α, β, γ) with high binding affinity. Its biochemical profile distinguishes it from natural RAR agonists like all-trans retinoic acid (ATRA) and other synthetic ligands. Preclinical studies highlight its role in modulating osteogenic and adipogenic differentiation pathways, particularly through suppression of RARγ-mediated signaling and downstream effects on the Wnt/β-catenin pathway .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IRX4310; IRX 4310; IRX-4310 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Properties of IRX4310:
Comparative Analysis with Similar Compounds
IRX4310 belongs to a class of RAR antagonists developed to address metabolic and oncologic disorders. Below is a detailed comparison with structurally or functionally related compounds:
Biochemical and Pharmacological Profiles
Functional and Mechanistic Differences
- IRX4310 vs. BMS189453/LY2955303 : Unlike IRX4310, BMS189453 and LY2955303 exhibit dose-limiting hepatic and testicular toxicity, which halted their clinical development . IRX4310’s safety profile remains underexplored but shows promise in preclinical osteogenesis models.
- IRX4310 vs. YCT529 : YCT529, a modified BMS189453 derivative, achieves RARα selectivity, avoiding systemic toxicity. However, IRX4310’s pan-RAR inhibition may offer broader therapeutic utility in conditions like osteoporosis, where RARγ plays a dominant role .
- IRX4310 vs. ATRA: ATRA activates RARs, impairing osteoblast differentiation, while IRX4310 antagonizes RARs, accelerating osteogenic precursor differentiation.
Research Findings and Clinical Implications
Preclinical Efficacy
- Osteoblast Differentiation : IRX4310 enhances early osteogenic differentiation by suppressing RARγ-mediated upregulation of Sfrp4, a Wnt antagonist. This restores β-catenin signaling, critical for bone formation .
- Adipogenesis Inhibition : IRX4310 reduces adipocyte differentiation in vitro, suggesting dual utility in metabolic syndrome and osteoporosis .
Limitations and Knowledge Gaps
- Toxicity Data : The absence of published toxicity data for IRX4310 contrasts with well-documented risks of earlier analogues (e.g., BMS189453) .
- In Vivo Specificity : While IRX4310 impairs radial bone growth in mice, its effects on cortical bone remain negligible, indicating pathway-specific actions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
